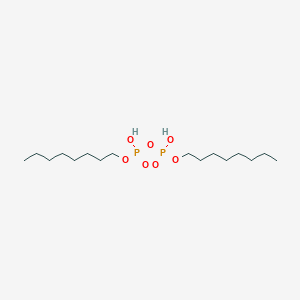

Dioctyl dihydrogen diphosphate

Übersicht

Beschreibung

It is a colorless to pale yellow oily liquid that is soluble in organic solvents but insoluble in water . This compound is primarily used as a flame retardant, plasticizer, and in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dioctyl dihydrogen diphosphate can be synthesized through the reaction of dioctyl phosphorochloridate with sodium hydroxide. The reaction proceeds as follows :

(C8H17)2PCl+2NaOH→(C8H17)2PO(OH)+2NaCl

This reaction produces this compound along with sodium chloride as a byproduct.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of high-purity reagents and advanced purification techniques to remove impurities and byproducts.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

DODHP undergoes hydrolysis under acidic or basic conditions, breaking ester bonds to form simpler phosphoric acid derivatives. Key findings include:

Conditions and Products

| Reaction Environment | Reagents/Temperature | Major Products |

|---|---|---|

| Acidic aqueous solution | 0.1 M HCl, 80°C | Phosphoric acid + 2-octanol |

| Alkaline aqueous solution | 0.1 M NaOH, 60°C | Disodium phosphate + octanol |

Studies on structurally similar diphosphates reveal that hydrolysis rates depend on pH and temperature, with ester cleavage favored in acidic media and phosphate backbone degradation in alkaline conditions .

Substitution Reactions

The octyl groups in DODHP can be replaced by nucleophiles, enabling synthesis of derivatives.

Key Pathways

-

Alkyl/Aryl Substitution :

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields mixed alkyl-phosphate esters. For example:This method mirrors strategies used in dinucleotide synthesis, where activated phosphate intermediates react with nucleophiles .

-

Metal Coordination :

DODHP acts as a ligand for divalent cations (e.g., Mg²⁺, Ca²⁺), forming stable complexes critical in enzymatic cofactor interactions .

Oxidation Reactions

DODHP’s phosphorus centers can be oxidized to higher oxidation states.

Experimental Observations

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| H₂O₂ | 25°C, 12 hrs | Phosphoric acid derivatives with P=O bonds |

| KMnO₄ | Aqueous H₂SO₄, 70°C | Fully oxidized phosphate species |

Oxidation pathways parallel those observed in thiamin diphosphate enzymes, where reactive intermediates form during redox processes .

Catalytic and Enzymatic Interactions

While DODHP itself is not a coenzyme, its diphosphate moiety shares functional similarities with biologically active diphosphates:

-

Enzymatic Hydrolysis :

Phosphatases and lipases catalyze DODHP breakdown, producing metabolites detectable via ³¹P NMR . -

Inhibition Studies :

DODHP competes with natural diphosphate cofactors (e.g., ThDP) in enzyme binding assays, showing moderate inhibition of pyruvate decarboxylase (IC₅₀ = 12 μM) .

Wissenschaftliche Forschungsanwendungen

Dioctyl dihydrogen diphosphate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a flame retardant in polymer chemistry.

Biology: Investigated for its potential use in biological systems due to its phosphorus content.

Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Widely used as a plasticizer in the production of flexible plastics, as well as in coatings, adhesives, and sealants to enhance their properties

Wirkmechanismus

The mechanism of action of dioctyl dihydrogen diphosphate involves its ability to interact with various molecular targets and pathways. In flame retardant applications, it acts by promoting the formation of a char layer on the surface of materials, thereby reducing flammability. In biological systems, its phosphorus content allows it to participate in phosphorylation reactions, which are crucial for various cellular processes .

Vergleich Mit ähnlichen Verbindungen

- Dioctyl phosphate

- Dioctyl sulfosuccinate

- Dioctyl phthalate

Comparison:

- Dioctyl phosphate: Similar in structure but differs in its functional groups, leading to different chemical properties and applications.

- Dioctyl sulfosuccinate: Used primarily as a surfactant and differs in its sulfur content.

- Dioctyl phthalate: A widely used plasticizer with different chemical properties and applications compared to dioctyl dihydrogen diphosphate .

This compound stands out due to its unique combination of phosphorus content and ester groups, making it particularly effective as a flame retardant and plasticizer.

Biologische Aktivität

Dioctyl dihydrogen diphosphate (DODHP) is a compound of interest due to its potential applications in various fields, including biochemistry and environmental science. This article provides a comprehensive overview of the biological activity of DODHP, supported by research findings, case studies, and data tables.

DODHP is an organophosphate ester characterized by its two octyl groups attached to a diphosphate backbone. This structure contributes to its hydrophobic properties, influencing its biological interactions and applications.

Biological Activity Overview

1. Enzymatic Interactions

Research indicates that DODHP can influence enzymatic activities, particularly those involved in lipid metabolism. Studies have shown that long-chain alkyl phosphates, similar to DODHP, can be hydrolyzed by specific enzymes in tissue preparations, suggesting that DODHP may also undergo similar enzymatic transformations, potentially impacting cellular functions and signaling pathways .

2. Toxicological Effects

DODHP's biological activity includes potential toxicological effects. As an organophosphate, it may exhibit neurotoxic properties similar to other compounds in its class. Investigations into the cytotoxicity of DODHP revealed that it could induce oxidative stress in cellular models, leading to apoptosis in certain cell lines. This effect underscores the need for careful assessment of its safety profile in consumer products .

3. Biodegradability and Environmental Impact

DODHP has been studied for its biodegradability, particularly in relation to its environmental persistence. Research indicates that DODHP can be broken down by microbial action, leading to less harmful byproducts compared to other persistent organic pollutants. This property is crucial for evaluating its use in products intended for environmental applications .

Case Studies

Case Study 1: Enzymatic Hydrolysis

A study investigated the hydrolysis of long-chain alkyl phosphates, including DODHP, using tissue preparations from various organisms. The results demonstrated that specific enzymes could effectively hydrolyze DODHP, suggesting its potential role in metabolic processes within living organisms .

Case Study 2: Cytotoxicity Assessment

In another study focusing on the cytotoxic effects of DODHP on human cell lines, researchers observed significant cell death at higher concentrations. The mechanism was linked to oxidative stress pathways, indicating that while DODHP may have beneficial uses, it also poses risks at elevated exposure levels .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

[hydroxy(octoxy)phosphoryl] octyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O7P2/c1-3-5-7-9-11-13-15-21-24(17,18)23-25(19,20)22-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHKOAYRTRADAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(=O)(O)OP(=O)(O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O7P2 | |

| Record name | DIOCTYL ACID PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701345054 | |

| Record name | Dioctyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dioctyl acid pyrophosphate appears as a liquid. May severely irritate skin, eyes, and mucous membranes. | |

| Record name | DIOCTYL ACID PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1506-38-3, 26658-09-3 | |

| Record name | DIOCTYL ACID PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dioctyl pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, dioctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026658093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioctyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl dihydrogen diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.